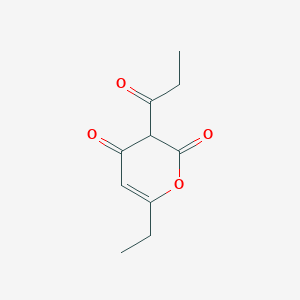
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione
説明
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione (EPD) is a chemical compound that belongs to the class of pyranones. It is a yellow crystalline solid that is used in various scientific research applications.
作用機序
The mechanism of action of 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has also been shown to induce apoptosis, a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
実験室実験の利点と制限
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has several advantages for lab experiments. It is readily available and relatively easy to synthesize. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione is also stable under normal laboratory conditions, making it suitable for long-term storage. However, 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has some limitations for lab experiments. It is highly reactive and can undergo rapid degradation in the presence of moisture or light. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione is also relatively insoluble in water, which can limit its use in certain experiments.
将来の方向性
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has great potential for future therapeutic applications. Further research is needed to fully understand the mechanism of action of 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione and its potential therapeutic effects on various diseases. Future studies should focus on the development of novel formulations and delivery systems for 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione to improve its efficacy and bioavailability. Additionally, more studies are needed to investigate the safety and toxicity of 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione in humans.
科学的研究の応用
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been used in various scientific research studies to investigate its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
6-ethyl-3-propanoylpyran-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-6-5-8(12)9(7(11)4-2)10(13)14-6/h5,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQACUYHSGADIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C(C(=O)O1)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3262117.png)
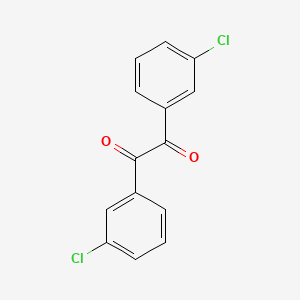

![(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3262138.png)
![2-tert-Butyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3262141.png)
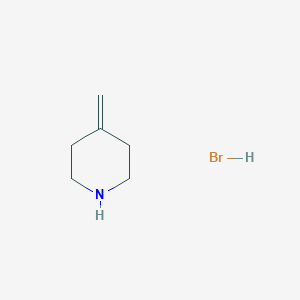
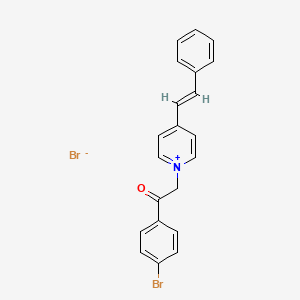
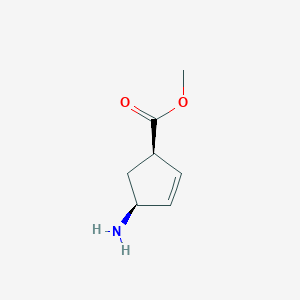
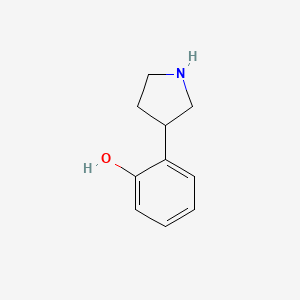
![[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3262167.png)
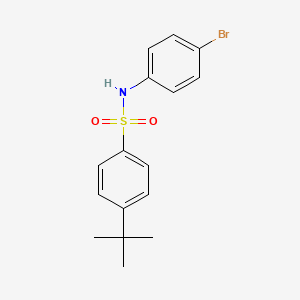
![6-Nitrobenzo[A]pyrene-D11](/img/structure/B3262177.png)